molecular formula C11H16BrN B13212360 3-(Bromomethyl)-4,6-diethyl-2-methylpyridine

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine

Cat. No.: B13212360
M. Wt: 242.16 g/mol
InChI Key: WCGUPSNRENNHQK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of bromomethyl, diethyl, and methyl substituents on the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4,6-diethyl-2-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 4,6-diethyl-2-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4,6-diethyl-2-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The presence of electron-donating diethyl and methyl groups on the pyridine ring can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Lacks the diethyl and methyl substituents, making it less sterically hindered and potentially more reactive in certain reactions.

    4,6-Diethyl-2-methylpyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-4,6-diethyl-2-methylpyridine: Similar structure but with a chloromethyl group instead of bromomethyl, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine is unique due to the combination of its substituents, which provide a balance of steric and electronic effects. This makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and other bioactive compounds.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

3-(bromomethyl)-4,6-diethyl-2-methylpyridine

InChI

InChI=1S/C11H16BrN/c1-4-9-6-10(5-2)13-8(3)11(9)7-12/h6H,4-5,7H2,1-3H3

InChI Key

WCGUPSNRENNHQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1CBr)C)CC

Origin of Product

United States

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